2-(2-Hydroxyethyl)pyridine

Catalog No.
S590418
CAS No.
103-74-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethyl)pyridine

CAS Number

103-74-2

Product Name

2-(2-Hydroxyethyl)pyridine

IUPAC Name

2-pyridin-2-ylethanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2

InChI Key

BXGYBSJAZFGIPX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCO

solubility

Very soluble in alcohol, chloroform; slightly soluble in ethe

Synonyms

2-(2-Hydroxyethyl)pyridine; 2-Pyridineethanol; 2-(2-Pyridyl)ethanol; 2-(2-Pyridyl)ethanol; 2-(α-Pyridyl)ethanol; 2-(β-Hydroxyethyl)pyridine; NSC 2144; NSC 77979; β-(2-Pyridyl)ethanol

Canonical SMILES

C1=CC=NC(=C1)CCO

The exact mass of the compound 2-Pyridineethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in alcohol, chloroform; slightly soluble in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77979. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Hydroxyethyl)pyridine (CAS 103-74-2), also known as 2-pyridineethanol, is a highly versatile bifunctional building block characterized by a pyridine ring substituted with a primary alcohol via an ethyl spacer at the 2-position. In industrial procurement, this compound is primarily valued for its dual reactivity, which allows it to function as a critical active pharmaceutical ingredient (API) precursor, a specialized protecting group reagent, and a bidentate ligand in coordination chemistry. Its high solubility in both aqueous and organic media, combined with its specific spatial geometry, makes it an indispensable material for the commercial synthesis of the anti-vertigo drug betahistine, as well as for the generation of 2-pyridylethyl (Pet) esters in advanced peptide and nucleotide synthesis [1].

Substituting 2-(2-Hydroxyethyl)pyridine with its structural isomers (such as 3- or 4-(2-hydroxyethyl)pyridine) or its closest homolog (2-(hydroxymethyl)pyridine) results in immediate process failures across its primary applications. In pharmaceutical manufacturing, the exact 2-position substitution is non-negotiable for synthesizing betahistine; isomers would yield entirely different, pharmacologically inactive derivatives. In coordination chemistry and catalyst design, the ethyl spacer is critical: while 2-(hydroxymethyl)pyridine forms a constrained 5-membered chelate ring with transition metals, 2-(2-hydroxyethyl)pyridine forms a 6-membered N,O-chelate ring, fundamentally altering the ligand bite angle and the electronic properties of the resulting metal complex [1]. Furthermore, in protecting group chemistry, the specific beta-relationship between the pyridine ring and the ester linkage in the 2-pyridylethyl (Pet) group is required to enable specific cleavage mechanisms (such as beta-elimination) that are impossible with standard alkyl esters [2].

Precursor Superiority in Betahistine API Manufacturing

In the commercial synthesis of the anti-vertigo drug betahistine, the choice of starting material dictates the downstream impurity profile and process stability. Utilizing 2-(2-hydroxyethyl)pyridine (CAS 103-74-2) via direct amination with methylamine hydrochloride allows manufacturers to strictly control the formation of 2-vinylpyridine (Impurity A), keeping it below the European Pharmacopoeia (EP) limit of ≤0.2%. In contrast, using 2-vinylpyridine directly as the primary baseline precursor introduces significant process instability due to its tendency to spontaneously polymerize, requiring the continuous presence of stabilizers (e.g., 0.1% 4-tert-butylcatechol) and complicating the purification steps necessary to meet the ≤0.2% impurity threshold [1].

Evidence DimensionProcess stability and impurity control
Target Compound DataDirect amination yields API with ≤0.2% 2-vinylpyridine impurity without polymerization risks
Comparator Or Baseline2-Vinylpyridine (requires 0.1% TBC stabilizer, high polymerization risk)
Quantified DifferenceEliminates the need for chemical stabilizers and reduces the downstream purification burden to meet pharmacopeial limits
ConditionsCommercial synthesis of Betahistine dihydrochloride

Procuring 2-(2-hydroxyethyl)pyridine rather than 2-vinylpyridine streamlines API manufacturing by eliminating polymerization risks and simplifying regulatory impurity compliance.

Purification Efficiency as a Pet Protecting Group

For the protection of carboxyl groups in amino acids and the 5'-phosphate of nucleotides, 2-(2-hydroxyethyl)pyridine is utilized to form 2-pyridylethyl (Pet) esters. Compared to standard methyl or ethyl ester baselines, the Pet ester provides a distinct amphiphilic solubility profile (soluble in both water and ether) and a strong UV chromophore. This allows the Pet-protected amino acids (e.g., N-Boc-leucine Pet ester, isolated in 73% yield) to be purified rapidly via simple filtration over silica or Sephadex, completely eliminating the need for the labor-intensive column chromatography required for standard alkyl esters[1].

Evidence DimensionPurification workflow efficiency
Target Compound DataPet ester provides dual water/ether solubility and high UV absorbance (73% yield for N-Boc-leucine)
Comparator Or BaselineStandard methyl/ethyl esters (require column chromatography, low UV visibility)
Quantified DifferenceReplaces labor-intensive column chromatography with rapid filtration over silica/Sephadex
ConditionsCarboxyl protection in synthetic peptide workflows

Selecting this compound for esterification dramatically reduces solvent consumption and purification time in high-throughput peptide and nucleotide synthesis.

Ligand Bite Angle Expansion in Coordination Chemistry

In coordination chemistry and homogeneous catalysis, the chain length of the pyridine-alcohol ligand strictly dictates the chelate ring size. 2-(2-Hydroxyethyl)pyridine acts as a bidentate N,O-donor that forms a stable 6-membered chelate ring with transition metals (such as in mononuclear Ni(ac)2(2-PyEtOH)2 complexes). In direct comparison, its closest homolog, 2-(hydroxymethyl)pyridine, forms a more constrained 5-membered chelate ring. This single methylene difference expands the ligand bite angle, fundamentally altering the electronic environment and steric bulk around the metal center, which is a critical parameter for tuning catalyst selectivity and stability[1].

Evidence DimensionChelate ring size and structural geometry
Target Compound DataForms a 6-membered N,O-chelate ring
Comparator Or Baseline2-(Hydroxymethyl)pyridine (forms a 5-membered N,O-chelate ring)
Quantified DifferenceExpansion by one methylene group increases the chelate ring size, altering the ligand bite angle and steric environment
ConditionsTransition metal coordination (e.g., Ni(II), Au(III)) and homogeneous catalyst design

Procuring the ethyl-spaced variant allows catalyst designers to access 6-membered chelate geometries, which are essential for tuning the specific steric and electronic properties of transition metal catalysts.

Commercial Synthesis of Betahistine Dihydrochloride

This compound is the optimal, procurement-ready starting material for the synthesis of the anti-vertigo drug betahistine. By utilizing 2-(2-hydroxyethyl)pyridine instead of 2-vinylpyridine, manufacturers avoid the handling of highly reactive, polymerization-prone intermediates, thereby ensuring a more reproducible impurity profile that complies with stringent pharmacopeial limits (≤0.2% for Impurity A)[1].

Advanced Peptide and Nucleotide Synthesis (Pet Ester Protection)

In complex synthetic workflows requiring the temporary protection of amino acid carboxyl groups or nucleotide 5'-phosphates, 2-(2-hydroxyethyl)pyridine is the reagent of choice. The resulting 2-pyridylethyl (Pet) esters provide a strong UV chromophore for easy tracking and unique amphiphilic solubility, enabling rapid purification via simple filtration rather than time-consuming chromatography [2].

Design of Transition Metal Catalysts and Coordination Polymers

For researchers developing novel homogeneous catalysts or coordination polymers, 2-(2-hydroxyethyl)pyridine serves as a highly effective bidentate N,O-donor ligand. Its ability to form 6-membered chelate rings provides a distinct bite angle compared to shorter-chain analogs, allowing precise tuning of the steric and electronic properties of metal centers such as nickel, copper, and gold[1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid

XLogP3

0.1

Boiling Point

190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg

Density

1.091 @ 25 °C/0 °C

LogP

0.12 (LogP)
log Kow= 0.12

Appearance

Clear Pale Yellow to Dark Yellow Oil

Melting Point

-7.8 °C

UNII

4G94J9B8JR

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-74-2

Wikipedia

2-(2-pyridyl)ethanol

Methods of Manufacturing

Condensation of 2- or 4-methylpyridine or 5-ethyl-2-methylpyridine with formaldehyde occurs on heating to yield ... 2-(2-hydroxyethyl)pyridine.

General Manufacturing Information

All other basic organic chemical manufacturing
2-Pyridineethanol: ACTIVE

Analytic Laboratory Methods

ANALYTE: PYRIDINE. MATRIX: AIR. PROCEDURE: ADSORPTION ON CHARCOAL, DESORPTION WITH METHYLENE CHLORIDE, GAS CHROMATOGRAPHY. RANGE: 7.59-30.4 MG/CU M. PRECISION: 0.059. SAMPLE SIZE: 100 LITERS. /PYRIDINE/

Dates

Last modified: 08-15-2023

Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo

Mattis Bertlich, Fritz Ihler, Kariem Sharaf, Bernhard G Weiss, Michael Strupp, Martin Canis
PMID: 25014609   DOI: 10.3109/14992027.2014.917208

Abstract

Betahistine is a histamine-like drug that is used in the treatment of Ménière's disease. It is commonly believed that betahistine increases cochlear blood flow and thus decreases the endolymphatic hydrops that is the cause of Ménière's. Despite common clinical use, there is little understanding of the kinetics or effects of its metabolites. This study investigated the effect of the betahistine metabolites aminoethylpyridine, hydroxyethylpyridine, and pyridylacetic acid on cochlear microcirculation.
Guinea pigs were randomly assigned to one of the groups: placebo, betahistine, or equimolar amounts of aminoethylpyridine, hydroxyethylpyridine, or pyridylacetic acid. Cochlear blood flow and mean arterial pressure were recorded for three minutes before and 15 minutes after treatment.
Thirty Dunkin-Hartley guinea pigs assigned to one of five groups with six guinea pigs per group.
Betahistine, aminoethylpyridine, and hydroxyethylpyridine caused a significant increase in cochlear blood flow in comparison to placebo. The effect seen under aminoethylpyridin was greatest. The group treated with pyridylacetic acid showed no significant effect on cochlear blood flow.
Aminoethylpyridine and hydroxyethylpyridine are, like betahistine, able to increase cochlear blood flow significantly. The effect of aminoethylpyridine was greatest. Pyridylacetic acid had no effect on cochlear microcirculation.


Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol

Magdalena Malik, Dariusz C Bieńko, Urszula K Komarnicka, Agnieszka Kyzioł, Magdalena Dryś, Anna Świtlicka, Edyta Dyguda-Kazimierowicz, Wiktoria Jedwabny
PMID: 33246642   DOI: 10.1016/j.jinorgbio.2020.111311

Abstract

Gold(III) complex containing 2-pyridineethanol has been synthesized and characterized structurally by single crystal X-ray diffraction, vibrational spectroscopy,
H NMR spectroscopy, electrochemical study, and DFT calculations. The Au(III) ion is four coordinated with one N-donor ligand (L) and three Cl anions. The Okuniewski's (τ'
0.018) has been used to estimate the angular distortion from ideal square planar geometry. The vibrational spectroscopy studies, in the solid state and DMSO solution and cyclic voltammetry, have been performed to determine its stability and redox activity, respectively. A complete assignment of the IR and Raman spectra has been made based on the calculated potential energy distribution (PED). The theoretical calculations have been made for two functionals and several basis sets. The compound has been evaluated for its antiproliferative properties in a human lung adenocarcinoma cell line (A549), mouse colon carcinoma (CT26), human breast adenocarcinoma (MCF-7), human prostate carcinoma derived from the metastatic site in the brain (DU-145), and PANC-1 human pancreas/duct carcinoma cell line and non-tumorigenic cell lines: HaCat (human keratinocyte), and HEK293T (human embryonic kidney). Au(III) complex cytotoxicity is significantly against A549 and MCF-7 cells as in the reference drug: cisplatin. Studies of the interactions of Au(III) complex with DNA, HSA (human serum albumin) have been performed. The results from modeling docking simulations indicate that the title complex exerts anticancer effects in vitro based on different mechanisms of action to compare with cisplatin.


Effects of betahistine metabolites on frog ampullar receptors

L Botta, E Mira, S Valli, G Zucca, P Perin, C Benvenuti, A Fossati, P Valli
PMID: 10779181   DOI: 10.1080/000164800760370783

Abstract

Previous studies have demonstrated that betahistine, an histamine-like substance used widely as an anti-vertigo drug, can decrease ampullar receptor resting discharge without affecting their mechanically evoked responses. Pharmacokinetic studies have shown that this drug is transformed, mainly at the hepatic level, into aminoethylpyridine (M1), hydroxyethylpyridine (M2), then excreted with the urine as pyridylacetic acid (M3). The goal of the present study was to investigate whether betahistine metabolites are also able to affect vestibular receptor activity. Results demonstrated that, in the range tested (10(-7)-10(-2) M), M2 and M3 exerted no effect, whereas M1, at concentrations higher than 10(-6) M, was able to reduce the resting discharge of ampullar receptors without affecting the evoked responses. M1 therefore exerts effects similar to those of betahistine on ampullar receptors. This might be of some clinical interest. On the basis of our data, the hypothesis may be put forward that the anti-vertigo action of betahistine is at first achieved by betahistine itself and then sustained by M1.


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